

# Application Note: HPLC Purification and Analysis of JBIR-15

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JBIR-15

Cat. No.: B608171

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**JBIR-15** is a novel aspochracin derivative isolated from the sponge-derived fungus *Aspergillus sclerotiorum*.<sup>[1][2]</sup> Structurally, it is identified as N-demethylaspochracin.<sup>[1]</sup> While its biological activity is not yet fully elucidated, initial studies indicate it is non-toxic to certain mammalian cell lines.<sup>[3]</sup> This application note provides a detailed protocol for the purification and analysis of **JBIR-15** using High-Performance Liquid Chromatography (HPLC), based on established research.

## Experimental Protocols

### 1. Fermentation and Extraction of **JBIR-15**

The producing fungus, *Aspergillus sclerotiorum* Huber Sp080903f04, was isolated from a marine sponge, *Mycale* sp., collected from Ishigaki Island, Okinawa Prefecture, Japan.<sup>[4]</sup> The fungus is cultured and fermented to produce **JBIR-15**. The culture broth is then processed to extract the crude metabolites.

### 2. Purification of **JBIR-15**

The purification of **JBIR-15** is achieved through a multi-step chromatographic process, beginning with Medium-Pressure Liquid Chromatography (MPLC) followed by preparative

reversed-phase HPLC.[4]

## 2.1. Medium-Pressure Liquid Chromatography (MPLC)

- Objective: Initial fractionation of the crude extract to enrich for **JBIR-15**.
- Stationary Phase: Purif-Pack Silica-60.[4]
- Mobile Phase: A stepwise gradient of chloroform-methanol (CHCl<sub>3</sub>–MeOH).[4]
- Procedure:
  - The dried crude extract (1.01 g) is loaded onto the silica column.[4]
  - The column is eluted with a stepwise gradient of CHCl<sub>3</sub>–MeOH.[4]
  - Fractions are collected and monitored by LC-MS to identify those containing the major metabolites.[4]
  - The 10% MeOH eluate, containing **JBIR-15**, is collected for further purification.[4]

## 2.2. Preparative Reversed-Phase HPLC (RP-HPLC)

- Objective: Final purification of **JBIR-15** to a high degree of purity.
- Instrumentation: A preparative HPLC system equipped with a UV detector.
- Detailed Method Parameters:

Parameter	Specification
Column	L-column2 ODS (20 i.d. x 150 mm)
Mobile Phase	60% Methanol in Water with 0.1% Formic Acid
Flow Rate	10 mL/min
Detection	UV (wavelength not specified in the source)
Retention Time (tR)	10.8 min
Sample	10% MeOH eluate from MPLC (26.1 mg)
Yield	7.4 mg of pure JBIR-15

### 3. Analysis of **JBIR-15**

The purity and identity of the isolated **JBIR-15** can be confirmed using analytical HPLC coupled with mass spectrometry (LC-MS).

#### 3.1. Analytical HPLC-MS

- Objective: To confirm the purity and determine the molecular weight of the purified **JBIR-15**.
- Instrumentation: An analytical HPLC system coupled to a high-resolution mass spectrometer (e.g., HR-ESI-MS).
- Suggested Method Parameters (based on purification protocol):
  - Column: A C18 analytical column (e.g., 4.6 i.d. x 150 mm, 5 µm).
  - Mobile Phase: A gradient of acetonitrile/water with 0.1% formic acid may be suitable.
  - Flow Rate: 0.5 - 1.0 mL/min.
  - Detection: UV-Vis (e.g., PDA detector) and Mass Spectrometry (positive ion mode).

#### Data Presentation

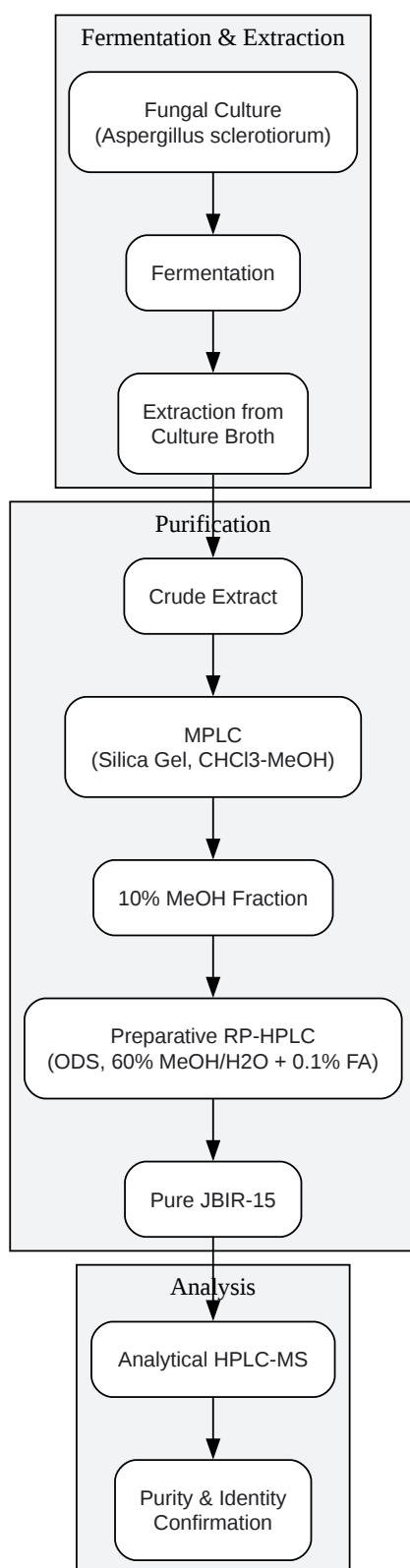
Table 1: Physicochemical Properties of **JBIR-15**

Property	Value	Reference
Molecular Formula	C22H34N4O4	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	418.53 g/mol	<a href="#">[5]</a>
Appearance	Colorless oil	<a href="#">[4]</a>
HR-ESI-MS ([M+H] <sup>+</sup> )	Found: 419.2661, Calculated: 419.2658	<a href="#">[4]</a>
Solubility	Soluble in DMSO, ethanol, methanol, DMF	<a href="#">[3]</a> <a href="#">[5]</a>

Table 2: Summary of Preparative HPLC Method for **JBIR-15** Purification

Parameter	Value
Chromatographic Mode	Reversed-Phase
Column	L-column2 ODS (20 i.d. x 150 mm)
Mobile Phase	60% MeOH–H2O containing 0.1% formic acid
Flow Rate	10 mL/min
Retention Time (tR)	10.8 min

## Visualizations



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Caption: Workflow for the purification and analysis of **JBIR-15**.

## Conclusion

This application note outlines a robust and reproducible HPLC-based method for the purification and analysis of **JBIR-15** from fungal culture extracts. The described protocol, employing a combination of MPLC and preparative RP-HPLC, allows for the efficient isolation of pure **JBIR-15** suitable for further biological and chemical studies. The analytical methods provide a means to ensure the purity and confirm the identity of the isolated compound. This information is valuable for researchers in natural product chemistry, drug discovery, and related fields.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)